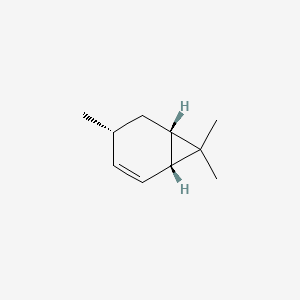

(1S,3R)-cis-4-Carene

描述

Significance of Monoterpenes in Natural Product Chemistry

Monoterpenes are a class of naturally occurring hydrocarbons composed of two isoprene (B109036) units, giving them a C10 skeleton. numberanalytics.com They are a significant area of study in natural product chemistry due to their wide distribution in the plant kingdom, particularly in essential oils, and their diverse biological activities. numberanalytics.comnih.gov These compounds are responsible for the characteristic scents of many herbs, spices, and trees like pine and eucalyptus. numberanalytics.com

The structural diversity of monoterpenes, which can be acyclic, monocyclic, or bicyclic, and may contain various functional groups, leads to a wide range of biological and industrial applications. numberanalytics.commdpi.com They have been utilized for centuries in traditional medicine and are now key ingredients in the pharmaceutical, cosmetic, and food industries. numberanalytics.comnih.gov The inherent chirality and structural complexity of many monoterpenes make them valuable starting materials for the synthesis of new, complex molecules with potential therapeutic properties, including anticancer, antibacterial, antiviral, and neuroprotective activities. mdpi.comresearchgate.net

Overview of (1S,3R)-cis-4-Carene within Contemporary Monoterpene Studies

This compound is a bicyclic monoterpene and a specific stereoisomer of 4-carene. krackeler.comvulcanchem.com It belongs to the bicyclo[4.1.0]heptene family and is characterized by its fused bicyclic structure with methyl groups at specific positions. vulcanchem.com While research on some monoterpenes like limonene (B3431351) and pinene is extensive, this compound is a more specialized subject of study.

Contemporary research interest in carenes, including this compound, is driven by their potential applications. For instance, the carene family of compounds is being investigated for its potential use in biofuels. researchgate.net The specific stereochemistry of this compound is crucial for its distinct physical and chemical properties, which are being explored through advanced spectroscopic techniques like Raman Optical Activity (ROA). researchgate.net This particular isomer is a valuable chiral building block in organic synthesis, allowing for the creation of other complex molecules. chemicalbook.com As a component of the broader class of monoterpenes, it contributes to the ongoing exploration of natural products for novel applications in various scientific and industrial fields. numberanalytics.comalibaba.com

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆ | krackeler.comchemical-suppliers.eusigmaaldrich.com |

| Molecular Weight | 136.23 g/mol | krackeler.comvulcanchem.comchemical-suppliers.eu |

| CAS Number | 5208-49-1 | krackeler.comchemical-suppliers.euscbt.com |

| Appearance | Liquid | krackeler.comsigmaaldrich.com |

| Density | 0.849 g/mL at 20 °C | krackeler.comchemical-suppliers.eusigmaaldrich.com |

| Boiling Point | 154 °C at 760 mmHg (estimated) | thegoodscentscompany.comguidechem.com |

| Refractive Index | n20/D 1.469 | krackeler.comsigmaaldrich.comguidechem.com |

| Optical Activity | [α]20/D −145±5°, neat | krackeler.comsigmaaldrich.com |

| Flash Point | 38 °C (100.4 °F) - closed cup | chemical-suppliers.eusigmaaldrich.comthegoodscentscompany.com |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic methods. The electron ionization mass spectrum shows a characteristic base peak at an m/z of 93, which corresponds to the fragmentation of the bicyclic framework. vulcanchem.com Gas chromatography, particularly with a non-polar DB-5 column, is used to separate it from its isomers, with the cis-isomer eluting earlier than the trans-isomer. vulcanchem.com The Kovats retention index for cis-(+)-4-carene on a DB-5 column is reported as 1004. vulcanchem.comnist.gov

More advanced techniques like Raman and Raman Optical Activity (ROA) spectroscopy have been employed to study the stereochemical structure of carene isomers, including this compound. researchgate.net These studies, which involve both experimental measurements and theoretical calculations (DFT/B3LYP/aug-cc-pVDZ), provide detailed insights into its vibrational properties and absolute configuration. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

(1R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNSZMLHOYDATP-YIZRAAEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(C2(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@H](C2(C)C)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031487 | |

| Record name | cis-(-)-4-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5208-49-1, 62839-99-0 | |

| Record name | 4-Carene, cis-(-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005208491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Carene, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062839990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-(-)-4-Carene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3R)-cis-4-Carene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CARENE, CIS-(-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70YIT2H368 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CARENE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JSZ9BHM52 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Occurrence and Natural Source Methodologies

Botanical Distribution and Specific Biological Origins of (1S,3R)-cis-4-Carene

This compound is a bicyclic monoterpene, a class of organic compounds produced by a wide variety of plants. Pinpointing the precise natural occurrence of the specific (1S,3R)-cis stereoisomer is challenging, as many phytochemical studies identify the compound as "4-carene" without specifying the exact stereochemistry. However, research on various plant essential oils has documented the presence of 4-carene and its isomers.

The carene family of terpenes, including 2-carene, 3-carene (B45970), and 4-carene, are recognized constituents of the essential oils of numerous plant species. They are particularly prevalent in coniferous trees such as pine and cedar . For instance, (+)-4-carene has been identified as a component in the essential oil of Citrus aurantifolia peels researchgate.net. While this indicates the presence of the 4-carene backbone, the exact stereoisomer is not always defined.

One source has reported the isolation of cis-(+)-4-carene, identified with the (1S,4S,6R) configuration, from the essential oil of Thymus vulgaris (thyme) vulcanchem.com. Another isomer, 4-Carene, (1S,3R,6R)-(-)-, has been found in Artemisia herba alba Asso ajrconline.org. These findings underscore the existence of multiple carene stereoisomers in nature and highlight the analytical precision required for their specific identification. The biosynthesis of these compounds in plants generally originates from geranyl pyrophosphate, which undergoes cyclization and rearrangement reactions catalyzed by terpene synthase enzymes vulcanchem.com.

The following table summarizes the botanical sources reported to contain isomers of 4-carene. It is important to note the specific isomer mentioned in the corresponding literature, as it may differ from this compound.

| Plant Species | Plant Part | Isomer(s) Identified | Citation(s) |

| Citrus aurantifolia | Peels | (+)-4-carene | researchgate.net |

| Thymus vulgaris (Thyme) | - | cis-(+)-4-carene ((1S,4S,6R) configuration) | vulcanchem.com |

| Artemisia herba alba Asso | - | 4-Carene, (1S,3R,6R)-(-)- | ajrconline.org |

| Pistacia Atlantica Kurdica | - | 4-carene | researchgate.net |

| Kadsura heteroclita | - | 4-carene (major component) | researchgate.net |

| Conifers (general) | - | 4-carene |

Methodologies for Extraction and Isolation of this compound from Natural Matrices

The extraction and subsequent isolation of this compound from plant materials is a multi-step process involving an initial extraction of the essential oil followed by purification to isolate the specific compound.

Extraction of Essential Oils

The primary method for obtaining essential oils from aromatic plants is steam distillation kau.insurrey.ac.uk. In this process, steam is passed through the plant material (e.g., leaves, peels, or wood) kau.inpsu.edu. The hot steam causes the plant's oil glands to release the volatile essential oil. The resulting mixture of steam and oil vapor is then passed through a condenser, which cools the vapor back into a liquid state. The essential oil, being immiscible with water, can then be separated from the hydrosol (the aqueous component) kau.in. Advantages of steam distillation include the high quality of the extracted oil and relatively low cost kau.inpsu.edu.

Variations and alternative "green" technologies for extraction include:

Hydrodistillation: The plant material is soaked in water and then heated to boiling. This method is suitable for both fresh and dried plant materials kau.innih.gov.

Solvent-Free Microwave Extraction (SFME): This technique uses microwave energy to heat the water within the fresh plant material, causing the cells to rupture and release the essential oil. It is considered a sustainable method due to reduced energy consumption and extraction time nih.gov.

Isolation and Purification

Once the essential oil is extracted, it exists as a complex mixture of many different volatile compounds. Isolating a specific isomer like this compound requires advanced separation techniques, primarily chromatography.

Gas Chromatography (GC): This is the cornerstone technique for separating and analyzing volatile compounds like monoterpenes oup.comorientjchem.org. In GC, the essential oil mixture is vaporized and passed through a long column with a carrier gas (like helium). Different compounds travel through the column at different speeds based on their physicochemical properties (e.g., boiling point, polarity) and their interaction with the column's stationary phase, allowing for their separation copernicus.org. The use of specific GC columns, such as non-polar types, can effectively separate structural isomers vulcanchem.com. For separating stereoisomers (enantiomers and diastereomers), specialized chiral stationary phases are often required.

Gas Chromatography-Mass Spectrometry (GC-MS): This method couples a gas chromatograph with a mass spectrometer. As the separated compounds exit the GC column, they are immediately analyzed by the mass spectrometer, which provides information about their mass and fragmentation pattern. This allows for definitive identification of the individual components, including specific isomers, by comparing the results to known standards and spectral libraries orientjchem.orgcopernicus.org.

The following table provides a summary of the methodologies used in the extraction and isolation of carene isomers.

| Methodology | Stage | Description | Citation(s) |

| Steam Distillation | Extraction | High-pressure steam vaporizes volatile compounds from plant matrix. Vapors are condensed and collected. | kau.insurrey.ac.ukpsu.edu |

| Hydrodistillation | Extraction | Plant material is boiled in water to co-distill water and volatile oils. | kau.innih.gov |

| Solvent-Free Microwave Extraction (SFME) | Extraction | Microwave energy heats in-situ water in fresh plant material, rupturing oil glands. | nih.gov |

| Gas Chromatography (GC) | Isolation & Separation | Separates volatile components of a mixture based on their passage through a specialized column. Chiral columns can separate stereoisomers. | oup.comcopernicus.org |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification | Combines the separation power of GC with the detection capabilities of mass spectrometry to identify separated compounds. | orientjchem.orgcopernicus.org |

Biosynthetic Pathways of 1s,3r Cis 4 Carene

Precursor Elucidation in (1S,3R)-cis-4-Carene Biosynthesis

The biosynthesis of all monoterpenes, including this compound, begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). numberanalytics.com These precursors are synthesized through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytosol, and the methylerythritol 4-phosphate (MEP) pathway, located in the plastids. cimap.res.infrontiersin.org

In plants, the MEP pathway is generally responsible for providing the precursors for monoterpene synthesis. numberanalytics.comcimap.res.in Through this pathway, pyruvate (B1213749) and glyceraldehyde-3-phosphate are converted to IPP and DMAPP. The condensation of one molecule of IPP and one molecule of DMAPP is catalyzed by geranyl diphosphate synthase (GPPS) to form geranyl diphosphate (GPP), a C10 compound that serves as the direct acyclic precursor for the cyclization reactions that lead to the diverse array of monoterpenes. numberanalytics.comvulcanchem.com The formation of this compound, therefore, originates from the cyclization of GPP. vulcanchem.com

Table 1: Key Precursors in this compound Biosynthesis

| Precursor Molecule | Chemical Formula | Role in Biosynthesis |

| Isopentenyl Diphosphate (IPP) | C5H12O7P2 | C5 building block |

| Dimethylallyl Diphosphate (DMAPP) | C5H12O7P2 | C5 building block, isomer of IPP |

| Geranyl Diphosphate (GPP) | C10H20O7P2 | Direct C10 precursor for monoterpene synthases |

This table summarizes the fundamental molecules that initiate the biosynthetic cascade leading to this compound.

Enzymatic Mechanisms and Terpene Synthase Involvement in this compound Formation

The transformation of the linear GPP into the bicyclic structure of this compound is a complex process orchestrated by a class of enzymes known as terpene synthases (TPSs). These enzymes are responsible for the cyclization of GPP and subsequent rearrangements to produce the final monoterpene product.

Identification and Characterization of cis-4-Carene Synthases

Specific enzymes responsible for the synthesis of carene isomers have been identified in various plant species. For instance, a (+)-3-carene synthase has been isolated and characterized from lodgepole pine (Pinus contorta) and Douglas fir (Pseudotsuga menziesii). nih.gov While this enzyme produces the (+)-3-carene isomer, the fundamental catalytic mechanism provides insights into the formation of the carene backbone. Research has also identified a 3-carene (B45970) synthase (3CARS) in Lavandula x intermedia. researchgate.net In white spruce (Picea glauca), a 3-carene synthase gene (3CAR) has been a target for genomic studies. nih.gov The functional characterization of these enzymes typically involves heterologous expression in microbial systems, such as E. coli or yeast, followed by in vitro assays with GPP as the substrate to identify the reaction products. researchgate.net These studies have revealed that a single terpene synthase can often produce multiple products, although one may be dominant. researchgate.net

Stereochemical Control in Enzymatic this compound Synthesis

The stereochemistry of the final product is a critical aspect of terpene biosynthesis, dictated by the precise folding of the substrate within the enzyme's active site and the specific series of carbocationic intermediates and rearrangements. The formation of the carene skeleton from GPP is proposed to proceed through a series of steps initiated by the ionization of GPP to a geranyl cation. This is followed by an isomerization to a linalyl diphosphate intermediate. nih.gov

For the formation of (+)-3-carene, it is suggested that the cyclization proceeds via a (4S)-alpha-terpinyl cation derived from the anti-endo cyclization of a (3S)-linalyl pyrophosphate intermediate. nih.gov The formation of the distinctive cyclopropyl (B3062369) ring of the carene structure involves a 1,3-elimination of a proton. nih.gov The precise stereochemical outcome, leading to the (1S,3R) configuration of cis-4-carene, is determined by the specific terpene synthase that controls the exact conformation of the substrate and the subsequent cationic intermediates, ensuring the formation of a single, specific stereoisomer.

Genetic and Molecular Regulation of this compound Biosynthesis

The production of this compound is under tight genetic and molecular control. The genes encoding the biosynthetic enzymes, particularly terpene synthases, are key regulatory points. In carrot (Daucus carota), quantitative trait loci (QTLs) associated with the content of various monoterpenes, including 4-carene, have been mapped to a terpene synthase gene cluster on chromosome 4. researchgate.netnih.gov This clustering of TPS genes may facilitate the coordinated regulation of genes involved in the same biosynthetic pathway. nih.gov

The expression of these genes can be influenced by various transcription factors. In grapevine, a MYC2-MYB24 regulatory module has been shown to activate terpenoid biosynthesis in response to methyl jasmonate, a plant hormone involved in defense signaling. biorxiv.org This suggests that the production of carene isomers can be part of a plant's defense response. Furthermore, studies on Oncidium orchids have shown that the expression of TPS genes, and consequently the emission of 3-carene, can be under the control of the circadian clock. mdpi.comnih.gov

Subcellular Localization of this compound Biosynthetic Machinery

The biosynthesis of monoterpenes in plants is compartmentalized within the cell. The initial steps of the MEP pathway, which produces IPP and DMAPP, are located in the plastids. cimap.res.infrontiersin.org Geranyl diphosphate synthase (GPPS), the enzyme that forms GPP, is also localized to the plastids. nih.gov

Consequently, monoterpene synthases, including those that produce carene isomers, are typically found in the plastids, specifically in the stroma of leucoplasts in specialized secretory cells like glandular trichomes. nih.govoup.com However, there is emerging evidence that monoterpene biosynthesis may also occur in other cellular compartments, such as the cytosol, suggesting a more complex picture of subcellular organization than previously thought. frontiersin.orgoup.com The localization of the biosynthetic machinery to specific organelles allows for the channeling of intermediates and prevents metabolic interference with other pathways.

Environmental and Developmental Influences on this compound Production in Organisms

The production of this compound is not static but is influenced by a variety of internal and external factors.

Developmental Influences: The accumulation and composition of monoterpenes can change significantly throughout the developmental stages of a plant. numberanalytics.comnih.gov For example, in peppermint, the proportions of different monoterpenes shift as the leaves age. nih.gov Similarly, in Micromeria fruticosa, the levels of certain monoterpenes are high in young leaves and decrease with age, while others appear later in development. oup.com

Environmental Influences: A range of environmental factors can impact monoterpene production. These include:

Light: Light intensity and quality can affect monoterpene biosynthesis. numberanalytics.commdpi.com

Temperature: Temperature is a major factor controlling monoterpene emission, with emissions generally increasing with temperature up to an optimum. numberanalytics.commdpi.com

Water Availability: Drought stress can influence the production of essential oils and their components. numberanalytics.commdpi.com

Nutrient Availability: The availability of soil nutrients can impact secondary metabolite production. numberanalytics.com

Biotic and Abiotic Stress: Factors such as herbivory, pathogen attack, and high salinity can induce the production of monoterpenes as part of the plant's defense response. researchgate.netms-editions.cl

Table 2: Factors Influencing this compound Production

| Factor Category | Specific Factor | Effect on Production |

| Developmental | Plant age/stage | Can increase or decrease, and alter the profile of monoterpenes. nih.govoup.com |

| Environmental | Light | Influences biosynthetic rates. numberanalytics.commdpi.com |

| Temperature | Generally increases emission up to an optimal point. numberanalytics.commdpi.com | |

| Water Stress | Can alter the quantity of essential oils produced. numberanalytics.commdpi.com | |

| Nutrient Levels | Can impact overall secondary metabolism. numberanalytics.com | |

| Biotic/Abiotic Stress | Often induces production as a defense mechanism. researchgate.netms-editions.cl |

This table provides an overview of the various internal and external factors that regulate the synthesis and accumulation of this compound.

Chemical Synthesis Strategies for 1s,3r Cis 4 Carene

Total Synthesis Approaches to (1S,3R)-cis-4-Carene Analogues

The total synthesis of natural products and their analogues is a cornerstone of organic chemistry, providing a means to access complex molecules from simpler, often achiral, starting materials. While the direct total synthesis of this compound itself is less common due to its natural availability, the principles of total synthesis are frequently applied to construct its analogues, which may possess unique biological or material properties.

Total synthesis strategies often involve the construction of the characteristic bicyclo[4.1.0]heptane skeleton of the carene framework. These approaches can be broadly categorized based on the key bond-forming reactions used to assemble the ring system. For instance, intramolecular cyclization reactions are a powerful tool. A suitably functionalized acyclic precursor can be designed to undergo cyclization to form the six-membered ring, followed by the formation of the cyclopropane (B1198618) ring, or vice versa.

The synthesis of cannabinoid analogues, for example, has utilized intermediates derived from carene structures. researchgate.net In one instance, (1S,3S,4R)-3,4-epoxycarane, a derivative of 3-carene (B45970), served as a starting material for the synthesis of cannabinoids. researchgate.net This highlights how naturally occurring monoterpenes can be valuable starting points for the total synthesis of more complex molecules. The strategic application of known reactions to these chiral precursors allows for the stereocontrolled synthesis of the target analogues.

A notable example in a related system is the synthesis of (±)-perrottetinene, which exhibits a cis-stereochemistry similar to that found in some carene derivatives. researchgate.net Although this synthesis did not start from carene, the strategies employed for constructing the cis-fused ring system are relevant to the synthesis of 4-carene analogues.

| Precursor/Intermediate | Target Analogue Class | Key Transformation | Reference |

| (1S,3S,4R)-3,4-epoxycarane | Cannabinoids | Ring-opening and subsequent cyclization | researchgate.net |

| Substituted resorcinols and α,β-unsaturated aldehydes | Benzopyrans and cannabinoid analogues | Ethylenediamine diacetate catalyzed condensation | researchgate.net |

Asymmetric Synthesis Methodologies for Chiral this compound Derivatives

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, which is particularly important in the pharmaceutical industry where different enantiomers can have vastly different biological activities. slideshare.netnih.gov Methodologies for the asymmetric synthesis of chiral derivatives related to this compound often leverage the inherent chirality of starting materials derived from the chiral pool or employ chiral catalysts and auxiliaries.

One common approach involves the use of naturally occurring terpenes like (+)-3-carene as a chiral starting material. researchgate.net This "chiron" approach utilizes the existing stereocenters of the natural product to direct the stereochemistry of subsequent reactions. For example, new chiral ligands for asymmetric catalysis have been synthesized from (+)-3-carene. researchgate.net These ligands, in turn, can be used to induce chirality in other reactions.

A key strategy is the diastereoselective functionalization of the carene scaffold. For instance, the epoxidation of the double bond in 3-carene can proceed stereoselectively to give either the α- or β-epoxide, which are versatile chiral intermediates. researchgate.net The subsequent ring-opening of these epoxides with various nucleophiles can lead to a wide range of chiral derivatives with controlled stereochemistry.

Furthermore, chiral auxiliaries derived from carene have been developed. These auxiliaries can be temporarily attached to a prochiral substrate to direct a stereoselective reaction, after which the auxiliary is removed. This approach allows for the transfer of chirality from the carene-derived auxiliary to the target molecule.

| Starting Material | Type of Asymmetric Method | Product Class | Key Feature | Reference |

| (+)-3-Carene | Chiron Approach | Chiral ligands, aminodiols | Utilization of inherent chirality | researchgate.net |

| (+)-3-Carene | Diastereoselective Epoxidation | Chiral epoxycaranes | Stereocontrolled formation of epoxides | researchgate.net |

| Prochiral Substrate | Chiral Auxiliary | Enantiomerically enriched products | Temporary attachment of a carene-derived chiral group | acs.org |

Stereoselective and Regioselective Transformations in this compound Synthesis

Stereoselectivity and regioselectivity are fundamental concepts in organic synthesis that dictate the three-dimensional arrangement and the specific location of chemical bond formation, respectively. masterorganicchemistry.comkhanacademy.org In the context of synthesizing derivatives of this compound, controlling these aspects is paramount to achieving the desired molecular architecture.

A prime example of a stereoselective transformation is the epoxidation of the double bond in the carene skeleton. The facial selectivity of this reaction can often be controlled by the choice of reagent and the steric environment of the substrate, leading to the preferential formation of one diastereomeric epoxide over the other. researchgate.net

Regioselectivity comes into play when a molecule has multiple reactive sites. For instance, in the functionalization of carene derivatives, reactions can potentially occur at the double bond, the cyclopropane ring, or at allylic positions. The choice of reagents and reaction conditions can direct the reaction to a specific site. For example, the catalytic condensation of 3-carene with formaldehyde (B43269) can be directed to produce trans-4-hydroxymethyl-2-carene, a valuable fragrance ingredient. researchgate.net However, side reactions can occur, highlighting the challenge of achieving high regioselectivity. researchgate.net

The ring-opening of carene-derived epoxides is a classic example where both regio- and stereoselectivity are crucial. The nucleophilic attack can occur at either of the two epoxide carbons, and the stereochemical outcome (inversion or retention of configuration) is dependent on the reaction mechanism (typically SN2). organic-chemistry.org By carefully selecting the nucleophile and catalyst, specific regioisomers and stereoisomers can be obtained.

| Reaction Type | Substrate | Key Control Element | Outcome | Reference |

| Epoxidation | 3-Carene | Steric hindrance, reagent choice | Stereoselective formation of α- or β-epoxide | researchgate.net |

| Condensation | 3-Carene and Formaldehyde | Catalyst, reaction conditions | Regioselective formation of trans-4-hydroxymethyl-2-carene | researchgate.net |

| Epoxide Ring-Opening | Carene Epoxide | Nucleophile, catalyst | Regio- and stereoselective formation of functionalized carenes | organic-chemistry.org |

Catalytic Methods and Reagents in this compound Chemical Synthesis

Catalysis plays a pivotal role in modern organic synthesis by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the synthesis of this compound and its derivatives, various catalytic methods are employed.

Lewis acids are frequently used as catalysts in reactions involving carenes. For example, the condensation of 3-carene with formaldehyde can be catalyzed by both Brønsted and Lewis acids. researchgate.net Similarly, the rearrangement and functionalization of carene epoxides can be promoted by Lewis acids. The addition of morpholine (B109124) to α-3,4-epoxycarane, for instance, is facilitated by anhydrous magnesium bromide. researchgate.net

Transition metal catalysis is another powerful tool. For instance, ruthenium-based catalysts have been used in asymmetric transfer hydrogenation reactions employing chiral ligands derived from terpenes. researchgate.net These catalytic systems can achieve high enantioselectivity in the reduction of ketones.

Biocatalysis, the use of enzymes or whole microorganisms, offers a green and highly selective alternative to traditional chemical catalysis. researchgate.net For example, the biotransformation of (1S)-3-carene by Picea abies suspension culture has been shown to produce oxygenated products like (1S)-3-caren-5-one and (1S)-2-caren-4-one. researchgate.net The stereoselectivity of enzymatic reactions is often exceptionally high.

| Catalyst/Reagent Type | Reaction Type | Example | Outcome | Reference |

| Lewis Acids (e.g., MgBr₂) | Epoxide Ring-Opening | Addition of morpholine to α-3,4-epoxycarane | Formation of β-amino alcohol | researchgate.net |

| Brønsted/Lewis Acids | Condensation | 3-Carene with formaldehyde | Formation of trans-4-hydroxymethyl-2-carene | researchgate.net |

| Transition Metal Catalysts (e.g., Ru-based) | Asymmetric Transfer Hydrogenation | Reduction of aromatic ketones | Chiral secondary alcohols | researchgate.net |

| Biocatalysts (Picea abies) | Oxidation | Biotransformation of (1S)-3-carene | Formation of (1S)-3-caren-5-one and (1S)-2-caren-4-one | researchgate.net |

Precursor Chemistry and Starting Materials for Synthetic Route Development of this compound

The development of synthetic routes for this compound and its derivatives is heavily reliant on the availability and chemistry of suitable precursors and starting materials. umich.edu The most prominent starting material in this context is (+)-3-carene, which is a major component of turpentine (B1165885) from certain pine species, making it a renewable and relatively inexpensive chiral building block. researchgate.net

The synthetic utility of (+)-3-carene stems from its rich chemistry. The trisubstituted double bond and the cyclopropane ring are key functional groups that can be selectively manipulated. As previously discussed, epoxidation of the double bond provides access to chiral epoxycaranes, which are versatile intermediates for a variety of transformations. researchgate.net

Ozonolysis of the double bond can be used to cleave the six-membered ring, leading to the formation of chiral building blocks with different functionalities. This strategy allows for the conversion of the bicyclic carene skeleton into acyclic or other cyclic systems while retaining the original stereochemical information.

Furthermore, the allylic positions of the carene molecule are also susceptible to functionalization, for example, through oxidation reactions. These transformations can introduce new functional groups that can be further elaborated.

| Starting Material | Key Functionalization | Intermediate | Product Class | Reference |

| (+)-3-Carene | Epoxidation | α- or β-3,4-Epoxycarane | Chiral diols, amino alcohols | researchgate.net |

| (+)-3-Carene | Condensation with Formaldehyde | trans-4-Hydroxymethyl-2-carene | Fragrance compounds, chiral heterocycles | researchgate.net |

| (+)-3-Carene | Ozonolysis | Chiral acyclic or monocyclic compounds | Varied, depending on subsequent steps | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of 1s,3r Cis 4 Carene

Electrophilic Reaction Pathways of (1S,3R)-cis-4-Carene

The electron-rich double bond in this compound is the primary site for electrophilic attack. Reactions such as epoxidation and ozonolysis are characteristic electrophilic additions.

Epoxidation: The reaction of 4-carene with peroxy acids, such as peroxyformic acid or meta-chloroperoxybenzoic acid (mCPBA), or with hydrogen peroxide in the presence of a catalyst, yields the corresponding epoxide. libretexts.orgmdpi.com The electrophilic oxygen atom adds across the double bond. Due to steric hindrance from the gem-dimethyl group on the cyclopropane (B1198618) ring, the electrophile preferentially attacks the less hindered face of the molecule. This results in the stereoselective formation of the trans-epoxide. ingentaconnect.com The mechanism involves a concerted transfer of the oxygen atom from the peroxy acid to the alkene, preserving the stereochemistry of the starting material in the product epoxide. libretexts.org

Ozonolysis: The reaction of 4-carene with ozone leads to the cleavage of the carbon-carbon double bond. This electrophilic cycloaddition proceeds through the formation of a primary ozonide (molozonide), which rapidly rearranges to a Criegee intermediate and a carbonyl compound. copernicus.org These intermediates can then recombine to form a more stable secondary ozonide (SOZ) or undergo further reactions. In atmospheric chemistry, the stabilized Criegee intermediates and subsequent reaction products, such as caronaldehyde, play a significant role in the formation of secondary organic aerosols (SOA). copernicus.orgacs.org The ozonolysis of 4-carene has been found to be a source of hydroxyl (OH) radicals. copernicus.orgresearchgate.net

Hydroxylation and Radical Addition: In the atmosphere, 4-carene reacts readily with hydroxyl (OH) radicals. The reaction is initiated by the electrophilic addition of the OH radical to the double bond, forming a carbon-centered radical intermediate. copernicus.orgnih.gov This radical rapidly adds molecular oxygen to form a peroxy radical (RO₂), which can undergo a cascade of unimolecular and bimolecular reactions, leading to highly oxidized molecules (HOMs). nih.govacs.org

Nucleophilic Reaction Pathways of this compound

The this compound molecule itself, being an electron-rich alkene, is not susceptible to direct attack by nucleophiles. However, its derivatives, particularly epoxides, are excellent electrophiles that readily undergo nucleophilic ring-opening reactions. This two-step sequence (electrophilic epoxidation followed by nucleophilic ring-opening) is a powerful strategy for the functionalization of the carene skeleton.

The ring-opening of 4-carene oxide occurs via an SN2 mechanism, where the nucleophile attacks one of the epoxide carbons, leading to inversion of stereochemistry at the point of attack. ingentaconnect.com The regioselectivity of the attack is influenced by steric and electronic factors.

Key nucleophilic reactions involving 4-carene derivatives include:

Hydrolysis: Acid-catalyzed hydrolysis of 4-carene oxide opens the epoxide ring to form a vicinal diol (a 1,2-diol). The reaction proceeds via anti-addition, with the incoming water molecule attacking the protonated epoxide from the side opposite the epoxide oxygen. libretexts.org

Reaction with Amines: Epoxides of carene react with various amines to produce amino alcohols. ingentaconnect.com For instance, the reaction of trans-3,4-epoxycarane with heterocyclic amines under microwave irradiation yields 4-amino-caran-3-ols. ingentaconnect.com These reactions are often regio- and stereoselective.

Reaction with other Nucleophiles: Other nucleophiles, such as alcohols, thiols, and azide (B81097) ions, can also open the epoxide ring to introduce diverse functionalities onto the carene framework. mdpi.comthieme-connect.de For example, a hydroxynitrate derived from 3-carene (B45970) was shown to react with chloride ions, forming an alkyl chloride product. mdpi.com

Oxidation Reactions and Derived Products from this compound

Oxidation of this compound can target the double bond, allylic positions, or the cyclopropane ring, leading to a wide array of oxygenated derivatives. The product distribution depends heavily on the oxidant and reaction conditions.

Epoxidation and Dihydroxylation: As discussed, peroxy acids and hydrogen peroxide yield epoxides. libretexts.orgresearchgate.net Subsequent hydrolysis or direct dihydroxylation with reagents like potassium permanganate (B83412) (KMnO₄) under controlled conditions can produce the corresponding diols, such as (1S,3S,4R,6R)-3,7,7-trimethylbicyclo[4.1.0]heptane-3,4-diol.

Allylic Oxidation: Oxidation at the positions adjacent to the double bond (allylic positions) can occur with specific reagents. For example, oxidation of 3-carene with catalysts like cobalt has been shown to produce allylic ketones such as 3-caren-5-one and 3-carene-2,5-dione. researchgate.net

Atmospheric Oxidation: In the atmosphere, oxidation by OH radicals, nitrate (B79036) radicals (NO₃), and ozone is a primary degradation pathway. copernicus.orgcopernicus.org These reactions lead to a complex mixture of products, including first-generation products like caronaldehyde and a variety of highly oxidized molecules (HOMs) containing multiple functional groups (hydroperoxide, hydroxyl, carbonyl). copernicus.orgnih.gov These low-volatility products are key precursors to the formation of secondary organic aerosol (SOA). acs.orgdatadryad.org

The table below summarizes key oxidation reactions and their products.

| Oxidizing Agent/System | Key Product(s) | Reference(s) |

| Peracetic Acid | 3,4-Caranediol (after saponification) | libretexts.org |

| Hydrogen Peroxide / Catalytic System | 3-Carene epoxide, 3-Caren-5-one | researchgate.net |

| Potassium Permanganate (KMnO₄) | 3,6,6-trimethylcyclohepta-2,4-dienone, cis-diol | |

| Ozone (O₃) | Secondary Ozonide, Caronaldehyde, OH Radicals | copernicus.org |

| Hydroxyl Radical (OH) | Hydroxy Hydroperoxides, Highly Oxidized Molecules (HOMs) | nih.govacs.org |

| Nitrate Radical (NO₃) | Organonitrates, Carbonyls | copernicus.orgdatadryad.org |

Reduction Reactions and Saturated Derivatives of this compound

The double bond in this compound can be saturated through reduction reactions, most commonly catalytic hydrogenation. This process converts the unsaturated carene into its saturated bicyclic alkane counterpart, carane (B1198266).

The hydrogenation is typically performed by treating 4-carene with hydrogen gas (H₂) in the presence of a metal catalyst. numberanalytics.com

Catalysts: Common catalysts for this transformation include palladium (Pd), platinum (Pt), and nickel (Ni), often supported on materials like carbon (C) or alumina (B75360) (Al₂O₃). numberanalytics.comgoogle.compsu.edu

Products: The primary product of the complete hydrogenation of 4-carene is carane (C₁₀H₁₈). Depending on the reaction conditions and catalyst, different stereoisomers of carane may be formed. Under certain conditions, side reactions such as the hydrogenolysis (cleavage) of the cyclopropane ring can occur, leading to the formation of menthanes or trimethyl cycloheptane. google.comgoogle.com

Reaction Conditions: The reaction is typically carried out under mild to moderate temperatures (20°C to 200°C) and pressures (1-100 bar). numberanalytics.com For example, the hydrogenation of 3-carene to carane has been optimized using a nickel catalyst at approximately 85°C and 1200 psig. psu.edu Partial hydrogenation to preserve the double bond while reducing other functionalities is generally not applicable to 4-carene itself but is a strategy used for more complex molecules. The use of poisoned catalysts, like Lindlar's catalyst, allows for the partial reduction of alkynes to cis-alkenes, but for a simple alkene like 4-carene, the reaction typically proceeds to the fully saturated alkane. libretexts.org

The table below summarizes the reduction of 4-carene.

| Reagents | Catalyst | Primary Product | Reference(s) |

| Hydrogen (H₂) | Nickel (Ni) | Carane | google.compsu.edu |

| Hydrogen (H₂) | Palladium (Pd) | Carane | google.com |

| Hydrogen (H₂) | Platinum (Pt) | Saturated Hydrocarbons | numberanalytics.com |

Rearrangement Reactions and Isomerization of this compound

The strained bicyclic structure of this compound makes it susceptible to various rearrangement and isomerization reactions, which can be induced by heat, acids, bases, or catalysts. These reactions often lead to profound changes in the carbon skeleton.

Isomerization to 3-Carene: this compound can be isomerized to its more stable isomer, 3-carene. This reversible reaction can be catalyzed by strong bases (capable of forming carbanions) or by hydrogenation catalysts in the presence of hydrogen, establishing a near-equilibrium mixture of the two isomers. google.comgoogle.com

Thermal Rearrangement: When heated to temperatures between 200-260°C, 4-carene undergoes thermal isomerization to form d-trans-isolimonene. google.comgoogle.com This reaction involves the cleavage of the cyclopropane ring and represents a transformation from a bicyclic to a monocyclic terpene structure. At higher temperatures, further rearrangements and dehydrogenation can lead to the formation of cymenes. google.com

Acid-Catalyzed Rearrangement: In the presence of acids, 4-carene can undergo complex rearrangements. Protonation of the double bond or the cyclopropane ring can generate carbocation intermediates that rearrange to more stable structures. For example, acid-catalyzed ring-opening of the bicyclic system can lead to the formation of monocyclic p-menthadiene isomers. rsc.org

Radical-Induced Rearrangement: The strained three-membered ring in carene is susceptible to opening in radical reactions. This is particularly relevant in atmospheric oxidation pathways, where radical intermediates can undergo rearrangement of the cyclopropane ring. copernicus.org

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools for ring formation in organic synthesis. libretexts.org In principle, the double bond of this compound can participate in these reactions, most notably as a dienophile in [4+2] cycloadditions (the Diels-Alder reaction). organic-chemistry.orgwikipedia.org

A dienophile is an alkene or alkyne that reacts with a conjugated diene. sigmaaldrich.com For this compound to act as a dienophile, it would react with a 4π-electron system (a conjugated diene). The reaction would result in the formation of a new six-membered ring fused to the carene skeleton. The stereochemistry of the bicyclic framework would influence the facial selectivity of the diene's approach. While theoretically possible, specific examples of this compound participating directly as a dienophile in Diels-Alder reactions are not extensively documented in the surveyed literature.

Another relevant class of cycloadditions is the [2+1] cycloaddition, typically involving the addition of a carbene or carbene-like species to the double bond to form a new cyclopropane ring. This would result in a tricyclic system.

While direct participation is not widely reported, derivatives of carene have been employed in cycloaddition chemistry. For instance, chiral alkylhalovinylboranes derived from (+)-3-carene have been used as dienophiles in asymmetric Diels-Alder reactions. rsc.org

Mechanistic Investigations of this compound Chemical Transformations

Understanding the detailed mechanisms of carene's reactions is crucial for controlling product outcomes and predicting its environmental fate. A combination of experimental studies and computational chemistry has provided significant insights.

Oxidation Mechanisms: The atmospheric oxidation of carene has been a focus of intensive mechanistic study. Computational models have detailed the pathways following the initial attack by OH or NO₃ radicals. nih.govdatadryad.org These studies show that after the formation of the initial peroxy radical (RO₂), a competition exists between bimolecular reactions and unimolecular pathways, such as hydrogen shifts (autoxidation) and ring-closing reactions to form endoperoxides. acs.orgdatadryad.org These autoxidation pathways are responsible for the rapid formation of highly oxidized molecules (HOMs). acs.org Theoretical studies on the ozonolysis of 3-carene have quantified the yields of different Criegee intermediate stabilization channels, predicting the formation of dioxiranes, secondary ozonides, and vinyl hydroperoxides, the last of which is a major source of OH radicals. copernicus.org

Epoxidation Stereoselectivity: Quantum chemical calculations have been used to model the epoxidation of carene isomers. These studies confirm that the transition state leading to the trans-epoxide is significantly lower in energy than that for the cis-epoxide, explaining the experimentally observed stereoselectivity.

Rearrangement Mechanisms: Acid-catalyzed rearrangements are understood to proceed via carbocation intermediates. rsc.org The stability of these intermediates and the low energy barriers for Wagner-Meerwein shifts dictate the product distribution. For example, the acid-catalyzed conversion of 3-carene to p-menthadiene isomers is rationalized through the formation of a tertiary carbenium ion, followed by fragmentation of the cyclopropane ring. rsc.org Mechanistic studies on the reactions of carene-derived hydroxynitrates have highlighted the complexity of pathways in mixed aqueous/organic media, identifying unexpected rearrangement products formed via carbocation intermediates. mdpi.commdpi.com

Derivatization Strategies for Structural Modification of this compound

This compound, a bicyclic monoterpene, possesses a unique structural framework characterized by a bicyclo[4.1.0]heptane skeleton with a double bond at the C4-C5 position. This inherent reactivity of the double bond and the adjacent allylic positions provides multiple avenues for chemical transformations. Derivatization of this compound is a key strategy to generate a diverse array of novel compounds with potentially valuable properties. These modifications can range from simple functional group additions across the double bond to more complex skeletal rearrangements. The primary strategies for its structural modification include oxidation, epoxidation and subsequent ring-opening, and ozonolysis. While research specifically commencing from this compound is somewhat limited, a significant body of work on the closely related isomer, (+)-3-carene, provides valuable insights into the reactivity of the carane framework, with many transformations leading to common intermediates or analogous structures.

Oxidation Reactions

Oxidation of the carene skeleton can introduce valuable functional groups such as ketones, alcohols, and carboxylic acids, which serve as handles for further synthetic transformations.

One significant transformation is the conversion to caranones. For instance, (–)-cis-carane-4-one can be synthesized from (+)-3-carene through a two-step process involving hydroboration-oxidation to yield (–)-cis-carane-trans-4-ol, followed by oxidation. scispace.comresearchgate.net This ketone, (–)-cis-carane-4-one, is a versatile intermediate for further derivatization. scispace.comresearchgate.net A key reaction of this ketone is the Baeyer-Villiger oxidation, which converts the cyclic ketone into ε-lactones. scispace.comresearchgate.net This reaction involves the oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. scispace.com Using reagents like m-chloroperbenzoic acid (m-CPBA), a mixture of two isomeric lactones can be produced. scispace.com

Microbiological oxidation presents an alternative, often more selective, method for derivatization. Fungi such as Fusarium culmorum, Fusarium oxysporum, and Aspergillus niger have been employed to transform (–)-cis-carane-4-one. researchgate.net These biotransformations can yield hydroxylated derivatives, such as (–)-10-hydroxy-cis-caran-4-one, or reduction products like (–)-cis-caran-trans-4-ol. researchgate.net

Table 1: Derivatization of Carane Skeleton via Oxidation

| Starting Material | Reagents/Conditions | Product(s) | Research Findings |

|---|---|---|---|

| (+)-3-Carene | 1. BH₃, THF 2. H₂O₂, NaOH | (–)-cis-carane-trans-4-ol | Two-step stereocontrolled synthesis to produce the key alcohol intermediate. scispace.comresearchgate.net |

| (–)-cis-carane-trans-4-ol | Brown-Garg oxidation | (–)-cis-carane-4-one | Oxidation of the alcohol to the corresponding ketone. scispace.com |

| (–)-cis-carane-4-one | m-Chloroperbenzoic acid (m-CPBA) | (+)-(1R,5R,7S)-5,8,8-Trimethyl-3-oxabicyclo[5.1.0]octan-4-one and its isomer | Chemical Baeyer-Villiger oxidation yielding a mixture of ε-lactones. scispace.com |

| (–)-cis-carane-4-one | Fusarium oxysporum (microbiological oxidation) | (–)-cis-caran-trans-4-ol, (–)-10-Hydroxy-cis-caran-4-one | Biotransformation leads to reduction and hydroxylation products. researchgate.net |

| (–)-cis-carane-4-one | Aspergillus niger (microbiological oxidation) | (–)-cis-caran-trans-4-ol, (–)-10-Hydroxy-cis-caran-4-one | This fungal strain also produced reduced and hydroxylated derivatives. researchgate.net |

Epoxidation and Ring-Opening Reactions

Epoxidation of the double bond in the carene structure is a fundamental strategy to introduce a reactive three-membered oxirane ring. This epoxide can then be subjected to various nucleophilic ring-opening reactions to install difunctionalized derivatives with controlled stereochemistry.

While direct epoxidation studies on this compound are not extensively documented, the epoxidation of (+)-3-carene is well-established and provides a model for the reactivity. The resulting 3,4-epoxycaranes are valuable intermediates. researchgate.netresearchgate.net The ring-opening of these epoxides can be achieved with a variety of nucleophiles, including water, alcohols, and azide ions, leading to the formation of diols, amino alcohols, and azido (B1232118) alcohols, respectively. researchgate.netresearchgate.net For example, the reaction of 3,4-epoxycarane with sodium azide is a key step in the synthesis of enantiopure trans-3,4-diaminocaranes. researchgate.net

The synthesis of carene-3,4-anti-diol has been achieved through a sustainable protocol involving epoxidation with hydrogen peroxide followed by ring-opening. rsc.org

Table 2: Epoxidation and Ring-Opening Derivatives

| Starting Material | Reagents/Conditions | Product(s) | Research Findings |

|---|---|---|---|

| (+)-3-Carene | Chloramine-T trihydrate | N-tosylaziridine derivative | Formation of a nitrogen-containing analogue of an epoxide. researchgate.net |

| N-tosylaziridine of (+)-3-carene | 1. Sodium azide (NaN₃) 2. Reduction | Optically pure mono-N-tosylated-1,2-diamine | Ring-opening with azide followed by reduction to yield a diamine. researchgate.net |

| (+)-3-carene | 1. Epoxidation (e.g., with m-CPBA) 2. Sodium azide (NaN₃) | Azido-alcohols | A stereoselective methodology to obtain key intermediates for diaminocaranes. researchgate.net |

| (+)-3-Carene | 1. 1 mol% PW₄O₂₄[PTC]₃, 1.0 eq 30% H₂O₂, 2.0 eq EtOAc 2. cat. Amb-15, H₂O | (1S,3R,4R,6R)-3,7,7-Trimethylbicyclo[4.1.0]heptane-3,4-diol (Carene-3,4-anti-diol) | A two-step, one-pot synthesis for the anti-dihydroxylation of the alkene. rsc.org |

Ozonolysis

Ozonolysis is a powerful reaction that cleaves the carbon-carbon double bond, leading to the formation of carbonyl compounds or, under specific conditions, secondary ozonides (SOZs). This reaction fundamentally alters the bicyclic structure of carene, opening the six-membered ring.

The ozonolysis of 4-carene has been studied in the liquid phase. nih.gov This reaction leads to the formation of a 4-carene secondary ozonide (4-careneSOZ). nih.gov Comparative studies have shown that the SOZs derived from limonene (B3431351) and 3-carene are more stable than the 4-careneSOZ, which corresponds to their relative yields in the reaction mixture. nih.gov

In the gas phase, the ozonolysis of Δ³-carene has been investigated extensively, particularly in the context of atmospheric chemistry. researchgate.netcopernicus.orgmit.eduau.dk These studies show that the reaction proceeds via the formation of a primary ozonide, which decomposes to form Criegee intermediates. au.dk These intermediates can then rearrange to form a variety of products, including caronaldehyde and cis-3-caric acid. copernicus.orgau.dk While these studies focus on 3-carene, the general mechanism of ozonolysis would be applicable to 4-carene, leading to ring-opened products with different substitution patterns on the resulting fragments. For example, the ozonolysis of 4-acetyl-2-carene, a derivative of 2-carene, is a key step in the synthesis of cis-dihydrochrysanthemolactone. tandfonline.com

Table 3: Ozonolysis of Carene Isomers

| Starting Material | Reagents/Conditions | Product(s) | Research Findings |

|---|---|---|---|

| 4-Carene | Ozone (O₃) in pentane (B18724) (cryo-ozonolysis) | 4-carene secondary ozonide (endo-SOZ) | The SOZ was identified, but found to be less stable than those from limonene and 3-carene. nih.gov |

| Δ³-Carene | Ozone (O₃) (gas phase) | Caronaldehyde, cis-3-Caric acid, Secondary Organic Aerosol (SOA) | Major products from the gas-phase reaction, which proceeds via Criegee intermediates. copernicus.orgau.dk |

| 4-Acetyl-2-carene | 1. Methylation 2. Ozonolysis 3. Lead tetraacetate oxidation | cis-Dihydrochrysanthemolactone | Ozonolysis is a key ring-cleavage step in a multi-step synthesis. tandfonline.com |

Advanced Analytical and Spectroscopic Methodologies for 1s,3r Cis 4 Carene Research

High-Resolution Chromatographic Techniques for Separation and Purification of (1S,3R)-cis-4-Carene

The separation and purification of this compound from complex mixtures, such as essential oils or reaction products, rely on high-resolution chromatographic techniques. nih.gov These methods are crucial for obtaining pure enantiomers, which is significant as different enantiomers can exhibit varied biological activities. chrom-china.com

Gas Chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. The use of chiral stationary phases in GC columns allows for the effective separation of carene enantiomers. chrom-china.com High-resolution GC, coupled with sensitive detectors, provides both qualitative and quantitative information about the composition of a sample.

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC (RP-HPLC), is another powerful tool. researchgate.net By optimizing the mobile phase composition, column temperature, and flow rate, diastereomers and enantiomers of carene derivatives can be effectively separated. researchgate.net Preparative HPLC can be used for the isolation of larger quantities of the pure compound for further studies. metwarebio.com

Supercritical Fluid Chromatography (SFC) presents an alternative with advantages of both GC and LC. metwarebio.com It is particularly useful for chiral separations in the pharmaceutical industry and can be applied to the purification of this compound. metwarebio.com

To handle complex biological matrices, advanced strategies often involve a combination of techniques. This can include initial sample fractionation through methods like vacuum liquid chromatography (VLC) or liquid-liquid partition (LLP) to enrich the concentration of the target compound before final purification by high-resolution chromatography. nih.gov

Table 1: Comparison of High-Resolution Chromatographic Techniques for this compound

| Technique | Principle | Application for this compound | Advantages |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Analysis of volatile derivatives and enantiomeric separation using chiral columns. chrom-china.com | High sensitivity and excellent reproducibility. chrom-china.com |

| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of diastereomers and enantiomers, particularly for less volatile derivatives. researchgate.net | High resolution and applicable for preparative scale. researchgate.netmetwarebio.com |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid as the mobile phase. | Chiral separations. metwarebio.com | Combines advantages of GC and LC. metwarebio.com |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including this compound and its derivatives. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. mdpi.com

One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR are fundamental. ¹H NMR provides information about the chemical environment of protons, their coupling, and multiplicity, which helps in the initial identification of the structure. mdpi.com ¹³C NMR complements this by providing information about the carbon backbone. mdpi.com

Two-dimensional (2D) NMR techniques are crucial for elucidating the complex structures of this compound derivatives. mdpi.com These include:

Correlation Spectroscopy (COSY): Identifies proton-proton couplings (J-couplings), helping to establish connectivity within spin systems. core.ac.uk

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded carbon and proton atoms. mdpi.com

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons over two to three bonds, which is vital for assembling the molecular skeleton. core.ac.uk

Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation. mdpi.com

The combination of these NMR techniques allows for the complete and unambiguous assignment of all proton and carbon signals, leading to the definitive structural elucidation of novel this compound derivatives. core.ac.uknih.gov

Table 2: Advanced NMR Techniques for this compound Research

| NMR Technique | Information Provided | Application in this compound Research |

| ¹H NMR | Chemical shift, coupling constants, and multiplicity of protons. mdpi.com | Initial structural identification and differentiation of isomers. mdpi.com |

| ¹³C NMR | Information about the carbon framework. mdpi.com | Confirmation of the molecular backbone. mdpi.com |

| COSY | Proton-proton (¹H-¹H) correlations. core.ac.uk | Establishing proton connectivity. core.ac.uk |

| HSQC | Direct one-bond proton-carbon (¹H-¹³C) correlations. mdpi.com | Assigning protons to their attached carbons. mdpi.com |

| HMBC | Long-range (2-3 bond) ¹H-¹³C correlations. core.ac.uk | Assembling the complete molecular structure. core.ac.uk |

| NOESY | Through-space proton-proton correlations. mdpi.com | Determining stereochemistry and conformation. mdpi.com |

Mass Spectrometry (MS) Applications in this compound Pathway Analysis

Mass spectrometry (MS) is an indispensable tool for identifying and quantifying metabolites of this compound, thereby elucidating its metabolic pathways. researchgate.net The high sensitivity of MS allows for the detection of trace amounts of metabolites in complex biological samples. unibe.ch

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile compounds and their metabolites. escholarship.org In the context of this compound, GC-MS has been used to identify metabolites such as Δ³-carene-10-ol and Δ³-carene-epoxide formed by human cytochrome P450 enzymes. researchgate.net The mass fragmentation patterns obtained from electron impact (EI) ionization provide structural information about the metabolites. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometers (HRMS) like time-of-flight (TOF) or Orbitrap analyzers, is used for the analysis of a wider range of metabolites, including those that are less volatile or thermally labile. nih.gov LC-MS can provide accurate mass measurements, which aids in the determination of the elemental composition of unknown metabolites. unibe.ch

Tandem Mass Spectrometry (MS/MS) , often coupled with either GC or LC, is used for the structural characterization of metabolites. By selecting a specific parent ion and inducing fragmentation, a characteristic fragmentation pattern (product ion spectrum) is obtained, which can be used to identify the structure of the metabolite. sci-hub.se

These MS-based approaches are crucial for understanding how this compound is processed in biological systems, which is important for assessing its biological activity and potential toxicity. researchgate.netsci-hub.se

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis in this compound Research

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are complementary techniques that provide valuable information about the functional groups and electronic structure of this compound and its derivatives. mrclab.comlibretexts.org

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups in a molecule. drawellanalytical.com Covalent bonds in a molecule vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs. libretexts.org This results in an IR spectrum with characteristic absorption bands corresponding to different functional groups. For derivatives of this compound, IR spectroscopy can confirm the presence of hydroxyl (-OH), carbonyl (C=O), or other functional groups introduced during chemical modifications. drawellanalytical.com

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. imgroupofresearchers.com The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. libretexts.org While this compound itself does not have a strong chromophore, its derivatives containing conjugated π-systems or other chromophoric groups will exhibit characteristic absorption maxima in the UV-Vis spectrum. libretexts.orgimgroupofresearchers.com This technique is particularly useful for quantitative analysis and for studying the electronic properties of new derivatives. mrclab.comimgroupofresearchers.com

Table 3: Application of IR and UV-Vis Spectroscopy in this compound Research

| Spectroscopic Technique | Principle | Information Obtained | Application for this compound Derivatives |

| Infrared (IR) Spectroscopy | Absorption of IR radiation causes molecular vibrations. libretexts.org | Presence of specific functional groups. drawellanalytical.com | Identification of hydroxyl, carbonyl, and other functional groups. drawellanalytical.com |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption of UV-Vis light causes electronic transitions. libretexts.org | Information about conjugated systems and chromophores. libretexts.org | Characterization of derivatives with new chromophores and quantitative analysis. mrclab.comimgroupofresearchers.com |

Chiroptical Spectroscopy (ORD/CD) for Stereochemical Confirmation of this compound

Chiroptical spectroscopy, which includes Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), is essential for the stereochemical analysis of chiral molecules like this compound. researchgate.net These techniques measure the differential interaction of chiral molecules with left and right circularly polarized light.

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of wavelength. The resulting ORD curve can be used to determine the absolute configuration of a chiral molecule by comparing the experimental curve with that of known compounds or with theoretical predictions. colab.ws

Circular Dichroism (CD) measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. researchgate.net The resulting CD spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the stereochemistry of the molecule. researchgate.net By comparing the experimental CD spectrum with spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT), the absolute configuration of this compound and its derivatives can be unambiguously determined. researchgate.netresearchgate.net

Vibrational Circular Dichroism (VCD), an extension of CD into the infrared region, provides even more detailed stereochemical information based on the vibrational transitions of the molecule and can be more sensitive to conformational changes. colab.ws

The combination of experimental chiroptical data with theoretical calculations provides a powerful and reliable method for the stereochemical confirmation of this compound and its derivatives. researchgate.netcolab.ws

X-ray Crystallography of this compound Derivatives and Co-crystals

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule at atomic resolution. researchgate.net While obtaining a suitable single crystal of the volatile this compound can be challenging, its non-volatile derivatives or co-crystals can be analyzed using this technique. researchgate.netlibretexts.org

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. libretexts.org This pattern is directly related to the arrangement of atoms within the crystal lattice. libretexts.org Mathematical analysis of the diffraction data yields a three-dimensional electron density map, from which the precise positions of all atoms in the molecule can be determined. mdpi.com

For derivatives of this compound, X-ray crystallography provides unequivocal proof of the molecular structure, including the relative and absolute stereochemistry. researchgate.net It can reveal detailed information about bond lengths, bond angles, and intermolecular interactions in the solid state. mdpi.com

The formation of co-crystals, which are crystalline solids containing the target molecule and a co-former in a stoichiometric ratio, can facilitate the crystallographic analysis of compounds that are otherwise difficult to crystallize. researchgate.net This approach can be valuable for obtaining the solid-state structure of this compound itself.

Computational and Theoretical Studies of 1s,3r Cis 4 Carene

Quantum Chemical Calculations (DFT, ab initio) on (1S,3R)-cis-4-Carene Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure and reactivity of this compound.

Electronic Structure: DFT calculations, such as those using the B3LYP functional with an aug-cc-pVDZ basis set, have been successfully used to compute and analyze the Raman and Raman optical activity (ROA) spectra of this compound. nih.govresearchgate.net These theoretical spectra show good agreement with experimental data, allowing for detailed vibrational mode assignments and a deeper understanding of the molecule's structural features. nih.govresearchgate.net Studies have also utilized DFT to investigate the electronic properties of related carene isomers, providing insights into parameters like the highest occupied molecular orbital (HOMO) energy, which is crucial for predicting reactivity. researchgate.net

Reactivity: The reactivity of 4-carene, particularly its atmospheric oxidation, has been a significant focus of theoretical studies. The ozonolysis of Δ³-carene, a closely related isomer, has been investigated using DFT to understand the reaction mechanism. copernicus.orgrsc.org These studies have calculated the activation energies and reaction-free energies for ozone addition to the double bond, identifying the transition states and predicting the branching ratios for different reaction channels. rsc.org For instance, one theoretical study on Δ³-carene ozonolysis predicted the formation yields of key intermediates like dioxiranes, secondary ozonides (SOZ), and vinyl hydroperoxides to be 0.16, 0.24, and 0.56, respectively. copernicus.org

Furthermore, computational studies have explored the reaction of monoterpenes with hydroxyl (OH) radicals. The initial steps of the OH-induced oxidation of Δ³-carene involve the addition of OH to the C=C double bond or H-atom abstraction, leading to the formation of peroxy radical isomers. copernicus.org Quantum chemical calculations are essential for understanding the stability of these intermediates and the subsequent reaction pathways that contribute to the formation of secondary organic aerosols (SOA). copernicus.orgnih.gov

Table 1: Calculated Properties of Carene Isomers from Quantum Chemical Studies

| Property | Method | Value | Reference |

|---|---|---|---|

| ΔE (Energy Gap) for δ-3-Carene | DMol3/DND | 5.23 eV | researchgate.net |

| Enthalpy of Formation (ΔfH°gas) for cis-4-carene | Joback Calculated | -77.95 kJ/mol | chemeo.com |

| Gibbs Free Energy of Formation (ΔfG°) for cis-4-carene | Joback Calculated | 151.77 kJ/mol | chemeo.com |

Molecular Dynamics Simulations of this compound and Related Monoterpenes

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their interactions and conformational changes. ebsco.com While specific MD simulations focusing exclusively on this compound are not extensively detailed in the provided results, the principles have been applied to related monoterpenes and their interactions.

For example, MD simulations have been used to investigate the adsorption of monoterpenes like 3-carene (B45970) on fused silica (B1680970) surfaces. aip.org These simulations, in conjunction with experimental techniques, help to quantify thermodynamic parameters of binding and understand the dynamics of adsorption and reversibility. aip.org In the context of biological systems, MD simulations can be employed to study the interaction of monoterpenes with proteins, such as their binding to olfactory receptors or enzymes. For instance, MD simulations have been used to study the interaction of various terpenes with the OBP binding pocket, revealing insights into their binding affinity and stability. researchgate.net These computational methods are powerful for visualizing molecular motion and understanding how molecules interact on a microscopic level. ebsco.com

Conformational Analysis and Energy Landscapes of this compound

The conformational flexibility of the bicyclo[4.1.0]heptane skeleton of 4-carene is a key determinant of its reactivity and physical properties. Computational methods are essential for exploring the potential energy surface and identifying stable conformers.

DFT calculations at the B3LYP/aug-cc-pVDZ level have been used to investigate the conformational space of both cis- and trans-4-carene. nih.gov Such studies are crucial for accurately predicting spectroscopic properties, as the calculated spectra are often a Boltzmann-weighted average of the spectra of individual stable conformers. For other carene isomers, such as 2-carene, computational studies have identified multiple stable conformers that differ in the conformation of the cyclohexene (B86901) ring. researchgate.net While detailed energy landscapes for this compound are not explicitly laid out in the search results, the methods for performing such analyses are well-established in computational chemistry. researchgate.netresearchgate.net

Computational Prediction of Reaction Mechanisms and Transition States Involving this compound

Computational chemistry plays a pivotal role in predicting reaction mechanisms and characterizing the high-energy transition states that are often difficult to study experimentally.

Ozonolysis and Oxidation: As mentioned previously, theoretical studies have detailed the mechanism of the ozonolysis of Δ³-carene. copernicus.orgrsc.org These studies calculate the geometries and energies of reactants, transition states, intermediates, and products. For the reaction with ozone, two primary addition pathways are considered, leading to different primary ozonides (POZ). rsc.org The subsequent decomposition of these ozonides forms Criegee intermediates, which are central to the atmospheric chemistry of monoterpenes. copernicus.org Theoretical calculations have provided yields for the different products arising from these intermediates, such as dioxiranes, secondary ozonides, and vinyl hydroperoxides. copernicus.org